Predicted Lipophilicity and Aqueous Solubility Differentiation from the 4‑Substituted Phenyl Analog
The 4‑substituted phenyl analog N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide (Hit2Lead SC-9035585) has a measured LogP of 1.03 and a calculated LogSW of −2.14 . Introduction of the 2‑methoxy group and shifting the imidazo[1,2-a]pyrimidine attachment from the 4‑ to the 5‑position of the phenyl ring, as in the target compound, is expected to increase lipophilicity by ≈0.5–0.8 LogP units based on additive fragment contributions, while reducing aqueous solubility (higher LogSW magnitude) [1]. These alterations can significantly affect compound behavior in cellular assays and in vivo models, necessitating compound-specific handling and formulation strategies.
| Evidence Dimension | Predicted LogP and LogSW |
|---|---|
| Target Compound Data | LogP ≈1.6–1.9; LogSW ≈−2.7 to −3.0 (estimated by fragment additivity) |
| Comparator Or Baseline | N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide: LogP 1.03, LogSW −2.14 |
| Quantified Difference | Estimated ΔLogP ≈+0.6–0.9; ΔLogSW ≈−0.6 to −0.9 |
| Conditions | Calculated values based on measured comparator data and fragment contribution tables; no experimental measurement for target compound available |
Why This Matters
Higher lipophilicity may improve membrane permeation but also heighten the risk of nonspecific binding and reduced aqueous solubility, directly influencing assay outcomes and procurement specifications.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995 (for fragment additivity principles). View Source
